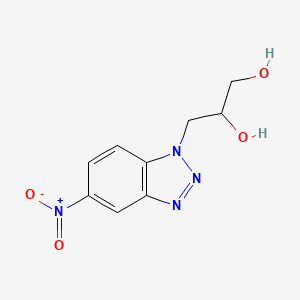
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzotriazole ring substituted with a nitro group at the 5-position and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol typically involves the reaction of 5-nitrobenzotriazole with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles .
Scientific Research Applications
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group and benzotriazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the nitro group and propane-1,2-diol moiety.
5-Nitrobenzotriazole: Similar to 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol but without the propane-1,2-diol moiety.
Propane-1,2-diol: A simple diol that forms part of the structure of this compound.
Uniqueness
This compound is unique due to the combination of the benzotriazole ring, nitro group, and propane-1,2-diol moiety. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
80479-67-0 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
3-(5-nitrobenzotriazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C9H10N4O4/c14-5-7(15)4-12-9-2-1-6(13(16)17)3-8(9)10-11-12/h1-3,7,14-15H,4-5H2 |
InChI Key |
PPSSNHZHUKBNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















